
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane typically involves the bromination of a cyclohexane derivative followed by the introduction of the difluoromethoxy group. One common synthetic route includes:
Bromination: Starting with a cyclohexane derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent under specific conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is utilized in the creation of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the difluoromethoxy group can influence the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:
1-(Bromomethyl)-3-fluorocyclohexane: This compound has a similar structure but with a single fluorine atom, leading to different reactivity and applications.
1-(Bromomethyl)-4-methoxycyclohexane:
The uniqueness of this compound lies in the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and stability compared to its analogs.
Eigenschaften
Molekularformel |
C8H13BrF2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-(difluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H13BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h6-8H,1-5H2 |
InChI-Schlüssel |
JBPBPQZZBWJPEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


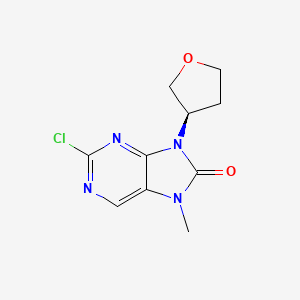
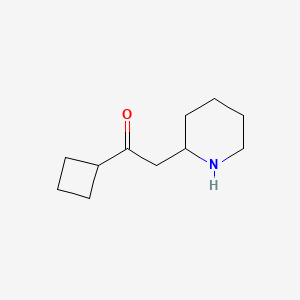
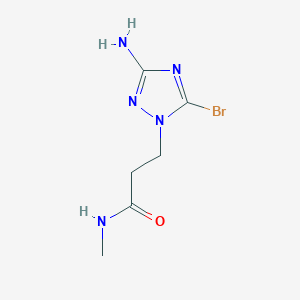
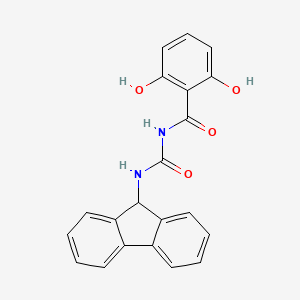
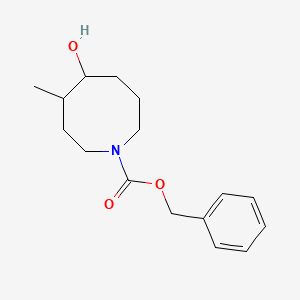
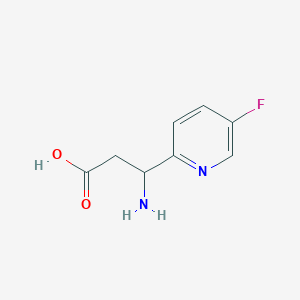

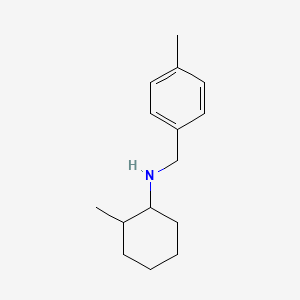
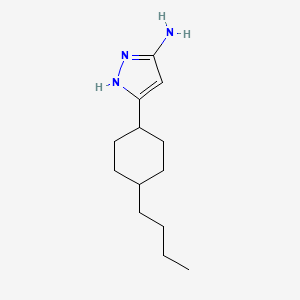
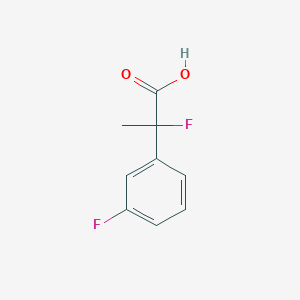
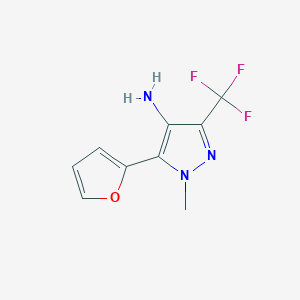
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
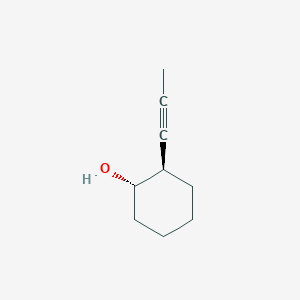
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)
